molecular formula C9H8N2 B075819 1-Phenylpyrazole CAS No. 1126-00-7

1-Phenylpyrazole

Cat. No.: B075819
CAS No.: 1126-00-7
M. Wt: 144.17 g/mol
InChI Key: WITMXBRCQWOZPX-UHFFFAOYSA-N
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Description

1-Phenylpyrazole is an organic compound characterized by a pyrazole ring with a phenyl group attached to one of the nitrogen atoms. Its molecular formula is C9H8N2, and it has a molecular weight of 144.17 g/mol . This compound is a member of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry and agrochemistry.

Biochemical Analysis

Biochemical Properties

1-Phenylpyrazole exhibits a widespread spectrum of biological properties . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit significant action against both gram-positive and gram-negative bacteria

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes . It functions by blocking glutamate-activated chloride channels in insects . It also has the capacity to disrupt epithelial cells in the human intestine and adversely impact human health .

Molecular Mechanism

The molecular mechanism of this compound involves a variety of interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . The acute oral LD50 of fipronil, a phenylpyrazole insecticide, is 97 mg/kg in rats and 95 mg/kg in mice . In a chronic study in dogs, fipronil at 2 mg/kg/d caused clinical signs of neurotoxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors

Preparation Methods

1-Phenylpyrazole can be synthesized through several methods. One common synthetic route involves the cyclocondensation of hydrazine with a carbonyl compound. For instance, the reaction of phenylhydrazine with acetylacetone under acidic conditions yields this compound . Another method involves the palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

1-Phenylpyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-Phenylpyrazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Phenylpyrazole can be compared to other pyrazole derivatives such as:

What sets this compound apart is its unique combination of a phenyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-2-5-9(6-3-1)11-8-4-7-10-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITMXBRCQWOZPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30150108
Record name 1-Phenylpyrazole
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1126-00-7
Record name 1-Phenylpyrazole
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Record name 1-Phenylpyrazole
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Record name 1-Phenylpyrazole
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Record name 1-Phenylpyrazole
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Record name 1-phenylpyrazole
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Synthesis routes and methods I

Procedure details

Quantity
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Synthesis routes and methods II

Procedure details

Operating protocol A (82° C., 24 hours) was followed using 120.8 mg of Chxn-Thio-Al (0.4 mmoles), 211 μl of bromobenzene (2 mmoles), 204 mg of pyrazole (3 mmoles) and 1.2 ml of acetonitrile.
[Compound]
Name
Chxn-Thio-Al
Quantity
120.8 mg
Type
reactant
Reaction Step One
Quantity
211 μL
Type
reactant
Reaction Step Two
Quantity
204 mg
Type
reactant
Reaction Step Three
Quantity
1.2 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Operating protocol A (82° C., 48 hours) was followed using 117 mg of Chxn-Py-Al (0.4 mmoles), 211 μl of bromobenzene (2 mmoles), 204 mg of imidazole (3 mmoles) and 1.2 ml of acetonitrile.
[Compound]
Name
Chxn-Py-Al
Quantity
117 mg
Type
reactant
Reaction Step One
Quantity
211 μL
Type
reactant
Reaction Step Two
Quantity
204 mg
Type
reactant
Reaction Step Three
Quantity
1.2 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Following General Procedure A (90° C., 30 hours), 1H-pyrazole (205 mg, 3.0 mmol) is coupled with bromobenzene (212 μL, 2.0 mmol). The crude brown oil is purified by flash chromatography on silica gel (eluent: dichloromethane/hexanes=50/50) to provide 270 mg (94% isolated yield) of the desired product as a light yellow oil.
Quantity
205 mg
Type
reactant
Reaction Step One
Quantity
212 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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